2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Description
Properties
IUPAC Name |
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIINPDGHUONJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21535-56-8 | |
| Record name | 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multiple steps. One reported method starts with 1-fluoro-2-nitrobenzene and S-amino acids, proceeding through a series of reactions including intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated 6-exo-tet cyclization . The overall yield for this synthesis is reported to be between 13-20% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazinoquinoline system undergoes oxidation at specific positions depending on the reagent and conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the saturated hexahydro ring to form quinoline derivatives with ketone or hydroxyl groups .
-
Ozone (O₃) selectively cleaves the pyrrolidine ring to generate α,β-unsaturated ketones.
Example Reaction:
Reduction Reactions
Catalytic hydrogenation and borane-mediated reductions modify the ring saturation:
-
H₂/Pd-C reduces nitro groups to amines (e.g., conversion of 9-nitro derivatives to 9-amino analogs) .
-
BH₃·THF selectively reduces lactams to corresponding amines without affecting aromatic rings .
Key Data:
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 9-Nitro derivative | H₂ (100 psi), Pd-C, EtOH | 9-Aminohexahydro-pyrazinoquinoline | 85 | |
| Lactam intermediate | BH₃·THF, THF, 0°C | Hexahydro-pyrazinoquinoline | 72 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the quinoline nitrogen or pyrazine carbon atoms:
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives .
-
Acylation : Acetic anhydride or propionic anhydride introduces acetyl or propionyl groups at the pyrazine nitrogen .
Example:
Cyclization and Ring Expansion
The compound participates in cycloadditions and ring-expansion reactions:
-
[3+2] Cycloaddition with nitrile oxides forms fused isoxazoline derivatives.
-
Intramolecular Mitsunobu cyclization constructs larger heterocycles like diazepinoquinolines .
Case Study:
Cyclization of 2-(β-hydroxyethylamino)methyl-6-methyltetrahydroquinoline with PCl₅ yields hexahydro-pyrazinoquinoline derivatives .
Nitration
Nitration at the quinoline ring occurs regioselectively:
-
HNO₃/H₂SO₄ introduces nitro groups at the 7- or 9-positions .
Product Stability : 9-Nitro derivatives are more stable due to resonance with the quinoline ring .
Halogenation
-
I₂/PPh₃ mediates iodination under mild conditions.
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions exhibit pharmacological properties:
-
Anticancer Agents : 7-Propyl and 9-nitro analogs show cytotoxicity against breast cancer cells (IC₅₀ = 2–5 µM) .
-
PDE Inhibitors : 3-Acetyl derivatives inhibit phosphodiesterase-5 (PDE5) with IC₅₀ = 0.8 µM .
Comparative Bioactivity:
| Derivative | Target | IC₅₀/EC₅₀ | Mechanism | Source |
|---|---|---|---|---|
| 9-Aminohexahydro | 5-HT₂C receptor | 1.6 nM | Agonist | |
| 3-n-Propyl-8-methyl | PDE5 | 0.8 µM | Competitive inhibition |
Industrial-Scale Considerations
Reaction optimization for large-scale synthesis includes:
-
Solvent Choice : Ethanol/water mixtures improve yield in catalytic hydrogenation .
-
Flow Chemistry : Continuous reactors enhance safety in exothermic nitrations.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, forming CO and NH₃.
-
Photodegradation : UV light induces ring-opening via C–N bond cleavage.
Comparison with Analogous Compounds
| Compound | Reactivity Difference | Key Feature |
|---|---|---|
| 2,3,4,4a,5,6-Hexahydro-pyrazino[2,1-a]isoquinoline | Faster oxidation kinetics | Reduced steric hindrance |
| 1-Methyl-pyrazinoquinoline | Resistance to N-alkylation | Electron-withdrawing methyl group |
Scientific Research Applications
Antihypertensive Properties
Research has indicated that 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline exhibits significant antihypertensive effects. In animal models (e.g., renal hypertonic rats), administration of this compound resulted in a notable reduction in blood pressure when dosed appropriately. This suggests its potential as a therapeutic agent for hypertension management .
Central Nervous System Activity
The compound has demonstrated inhibitory effects on the central nervous system. Studies indicate its potential as a sedative and anxiolytic agent. The mechanism of action may involve modulation of neurotransmitter systems, although specific pathways remain to be elucidated .
Synthesis of Derivatives
The synthesis of enantiomerically pure derivatives of this compound has been successfully achieved through multi-step processes involving amino acid precursors. These derivatives have been explored for enhanced pharmacological profiles and specificity in targeting various biological pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Synthesis of derivatives | Developed enantiomerically pure derivatives with improved biological activity through a twelve-step synthesis from amino acids. |
| Study 2 | Antihypertensive effects | Demonstrated significant blood pressure reduction in renal hypertonic rats with a dosing regimen of 10 mg/kg/day. |
| Study 3 | CNS activity | Found potential sedative effects through modulation of neurotransmitter systems in animal models. |
Mechanism of Action
The mechanism of action of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity and Receptor Selectivity
- Key Insights: HPQ derivatives exhibit dual 5-HT2C agonism and α-adrenoceptor blockade, distinguishing them from purely 5-HT-targeted analogs like pyrroloquinolines . Centpyraquin’s neuroleptic effects (e.g., conditioned avoidance response ED50 = 2.73 mg/kg) align with neuroleptics but lack anticonvulsant/analgesic activity, unlike broader-spectrum CNS agents .
Biological Activity
2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline (often referred to as HPQ) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of HPQ based on diverse research findings.
HPQ can be synthesized through various methods, including the use of amino acids as starting materials. A notable synthesis involves a twelve-step process yielding enantiomerically pure compounds with overall yields ranging from 13% to 20% . The molecular formula of HPQ is , with a molecular weight of approximately 288.38466 g/mol .
Biological Activity
HPQ has been studied for its various biological activities, including:
- Anticancer Properties : Research indicates that HPQ derivatives may exhibit significant anticancer activity by targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial in regulating cell growth and survival, making it a target for cancer therapies .
- Neuroprotective Effects : Some studies suggest that HPQ may have neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Activity : Certain derivatives of HPQ have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in treating infections resistant to conventional antibiotics .
Case Studies and Research Findings
Several studies have explored the biological effects of HPQ and its derivatives:
- Anticancer Study : A study investigating the effects of HPQ on cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis in human breast cancer cells. The mechanism involved the downregulation of PI3K/Akt signaling pathways .
- Neuroprotection Research : In an animal model of Parkinson's disease, administration of HPQ showed reduced neuroinflammation and improved motor function. The compound was effective in decreasing levels of pro-inflammatory cytokines .
- Antimicrobial Testing : In vitro tests on HPQ derivatives against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .
Data Tables
Q & A
Q. What are the key synthetic pathways for 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions of quinoline precursors with pyrazine derivatives. For example, hydrazine-mediated cyclization of substituted quinolines under reflux conditions (e.g., ethanol, 80°C) can yield the hexahydro-pyrazinoquinoline scaffold . Microwave-assisted methods (e.g., 150°C, 30 min) may improve reaction efficiency and reduce side products, as seen in analogous pyrroloquinoline syntheses . Optimization of solvent polarity (e.g., DMF vs. ethanol) and catalyst choice (e.g., Lewis acids like ZnCl₂) is critical for stereochemical control and yield enhancement. Purity is often assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : - and -NMR are used to confirm the fused pyrazinoquinoline ring system. Key signals include pyrazine protons at δ 3.2–4.0 ppm (multiplet for hexahydrogens) and aromatic quinoline protons at δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a base peak at m/z 210.27 (C₁₃H₁₈N₂O₂) aligns with analogous compounds .
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm the heterocyclic backbone .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example:
- Antimicrobial assays : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria using standardized CLSI protocols .
- Cytotoxicity : Use MTT assays in multiple cell lines (e.g., HepG2, HEK293) to distinguish selective activity from general toxicity. Normalize data to positive controls (e.g., doxorubicin) .
- Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05) across replicates. Conflicting results may require re-evaluation of solvent effects (e.g., DMSO vs. aqueous solubility) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like topoisomerase II (PDB ID: 1ZXM). Focus on hydrogen bonding (e.g., pyrazine N with Asp533) and hydrophobic interactions (quinoline ring with Phe472) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., ligand-protein contacts >50% simulation time) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC₅₀ for kinase inhibition) .
Q. What experimental approaches determine the stereochemical configuration at the 4a position?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to resolve absolute configuration .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Compare retention times with known standards .
- Optical rotation : Measure specific rotation ([α]D²⁵) in chloroform. For example, (R)-enantiomers may show +120° vs. (S)-enantiomers at -115° .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
